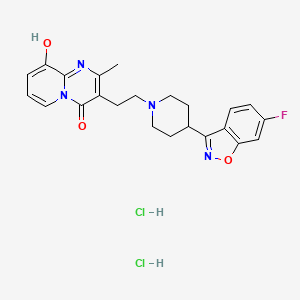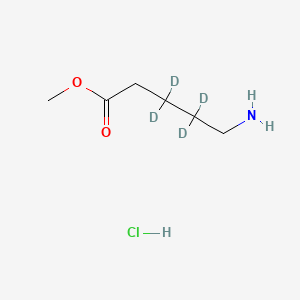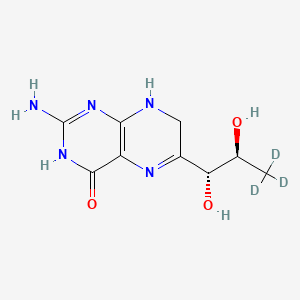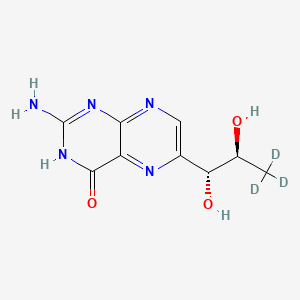
6,7,8,9-脱氢帕利哌酮盐酸盐
描述
6,7,8,9 Dehydro Paliperidone Hydrochloride is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders . The compound has a molecular formula of C23H23FN4O3.2HCl and a molecular weight of 495.37 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学研究应用
6,7,8,9 Dehydro Paliperidone Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and reactions of Paliperidone derivatives. In biology and medicine, it is used to investigate the pharmacological effects of Paliperidone and its derivatives on various biological systems . In industry, it is used in the development of new antipsychotic drugs and other therapeutic agents .
生化分析
Biochemical Properties
It is known that Paliperidone, the parent compound of 6,7,8,9 Dehydro Paliperidone Hydrochloride, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . It is likely that 6,7,8,9 Dehydro Paliperidone Hydrochloride interacts with similar biomolecules.
Cellular Effects
Given its structural similarity to Paliperidone, it may influence cell function by modulating neurotransmitter activity, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Paliperidone, the parent compound, is known to exert its effects at the molecular level through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Metabolic Pathways
Paliperidone, the parent compound, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission .
准备方法
The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves several steps. One common method includes the hydrogenation of Paliperidone intermediates in the presence of hydrogen or hydrogen transfer reagents such as formic acid, salts of formic acid, phosphonic acid, hydrazine, monosodium dihydrogen orthophosphate, or cyclohexene. Industrial production methods often involve cGMP synthesis workshops with cleanroom classes ranging from 100 to 100,000.
化学反应分析
6,7,8,9 Dehydro Paliperidone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another.
作用机制
The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride is similar to that of Paliperidone. It is believed to exert its effects through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . Additionally, it acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions help to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .
相似化合物的比较
6,7,8,9 Dehydro Paliperidone Hydrochloride is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:
Paliperidone: The parent compound, used as an atypical antipsychotic.
Risperidone: Another antipsychotic that is metabolized into Paliperidone in the body.
9-Hydroxyrisperidone: The primary active metabolite of Risperidone.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
属性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLAYFYBZRXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)












